Cas no 1251358-53-8 (1-{(4-chloro-3-fluorophenyl)methylamino}propan-2-ol)

1-{(4-chloro-3-fluorophenyl)methylamino}propan-2-ol 化学的及び物理的性質
名前と識別子
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- 1-{[(4-chloro-3-fluorophenyl)methyl]amino}propan-2-ol
- 2-Propanol, 1-[[(4-chloro-3-fluorophenyl)methyl]amino]-
- 1-{(4-chloro-3-fluorophenyl)methylamino}propan-2-ol
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- インチ: 1S/C10H13ClFNO/c1-7(14)5-13-6-8-2-3-9(11)10(12)4-8/h2-4,7,13-14H,5-6H2,1H3
- InChIKey: OTJCJVSNMOIARN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1F)CNCC(C)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 170
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 32.299
1-{(4-chloro-3-fluorophenyl)methylamino}propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-168220-0.5g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}propan-2-ol |
1251358-53-8 | 0.5g |
$535.0 | 2023-09-20 | ||
Enamine | EN300-168220-5.0g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}propan-2-ol |
1251358-53-8 | 5g |
$2940.0 | 2023-05-26 | ||
Enamine | EN300-168220-10g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}propan-2-ol |
1251358-53-8 | 10g |
$2393.0 | 2023-09-20 | ||
Enamine | EN300-168220-1g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}propan-2-ol |
1251358-53-8 | 1g |
$557.0 | 2023-09-20 | ||
Enamine | EN300-168220-2.5g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}propan-2-ol |
1251358-53-8 | 2.5g |
$1089.0 | 2023-09-20 | ||
Enamine | EN300-168220-0.1g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}propan-2-ol |
1251358-53-8 | 0.1g |
$490.0 | 2023-09-20 | ||
Enamine | EN300-168220-10.0g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}propan-2-ol |
1251358-53-8 | 10g |
$4360.0 | 2023-05-26 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01013249-1g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}propan-2-ol |
1251358-53-8 | 95% | 1g |
¥4991.0 | 2023-04-04 | |
Enamine | EN300-168220-0.05g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}propan-2-ol |
1251358-53-8 | 0.05g |
$468.0 | 2023-09-20 | ||
Enamine | EN300-168220-0.25g |
1-{[(4-chloro-3-fluorophenyl)methyl]amino}propan-2-ol |
1251358-53-8 | 0.25g |
$513.0 | 2023-09-20 |
1-{(4-chloro-3-fluorophenyl)methylamino}propan-2-ol 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
1-{(4-chloro-3-fluorophenyl)methylamino}propan-2-olに関する追加情報
Professional Introduction to Compound with CAS No. 1251358-53-8 and Product Name: 1-{(4-chloro-3-fluorophenyl)methylamino}propan-2-ol
The compound with the CAS number 1251358-53-8 and the product name 1-{(4-chloro-3-fluorophenyl)methylamino}propan-2-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a 4-chloro-3-fluorophenyl moiety, which is a key feature that contributes to its distinct reactivity and biological activity.
Recent research in the field of medicinal chemistry has highlighted the importance of fluorinated aromatic compounds in the design of novel therapeutic agents. The presence of fluorine atoms in the 4-chloro-3-fluorophenyl group enhances the metabolic stability and lipophilicity of the molecule, making it an attractive scaffold for drug discovery. This property is particularly valuable in the development of small-molecule inhibitors that target enzymes involved in critical biological pathways.
The methylamino group in the compound’s structure further contributes to its pharmacological profile. This functional group is known to enhance binding affinity and selectivity, which are essential characteristics for any lead compound intended for clinical development. The combination of these features makes 1-{(4-chloro-3-fluorophenyl)methylamino}propan-2-ol a promising candidate for further investigation in various therapeutic areas.
In recent years, there has been a surge in research focused on developing novel treatments for neurological disorders. Compounds with structural motifs similar to 1-{(4-chloro-3-fluorophenyl)methylamino}propan-2-ol have shown promise in preclinical studies as potential modulators of neurotransmitter systems. The ability of this compound to interact with specific receptor targets without causing significant off-target effects is a critical factor that underscores its therapeutic potential.
Moreover, the synthesis of this compound has been optimized to ensure high yield and purity, which are essential requirements for pharmaceutical applications. Advanced synthetic methodologies have been employed to introduce the necessary functional groups while maintaining regioselectivity and minimizing side reactions. These advancements in synthetic chemistry have enabled researchers to produce sufficient quantities of the compound for both laboratory studies and potential clinical trials.
The propan-2-ol moiety at the end of the molecular chain provides a hydroxyl group that can participate in hydrogen bonding interactions. This feature is particularly important for compounds that require binding to proteins or other biomolecules within biological systems. The hydroxyl group can also serve as a site for further chemical modifications, allowing for the creation of derivatives with enhanced pharmacological properties.
Current research efforts are focused on evaluating the pharmacokinetic and pharmacodynamic properties of 1-{(4-chloro-3-fluorophenyl)methylamino}propan-2-ol. In vitro studies have demonstrated its ability to inhibit specific enzymes involved in inflammation and pain signaling pathways. These findings are supported by preliminary animal models, which suggest that this compound may have therapeutic benefits in conditions such as chronic pain syndromes and inflammatory diseases.
The role of fluorinated aromatic compounds in modern drug design cannot be overstated. The unique electronic properties of fluorine atoms allow them to influence both the physical and chemical behavior of molecules. In the case of 1-{(4-chloro-3-fluorophenyl)methylamino}propan-2-ol, these properties contribute to improved bioavailability and prolonged half-life, which are critical factors for drug efficacy.
As computational chemistry techniques continue to evolve, researchers are able to predict the biological activity of compounds with greater accuracy before they are synthesized. Virtual screening methods have been used to identify potential binding interactions between 1-{(4-chloro-3-fluorophenyl)methylamino}propan-2-ol and target proteins, providing valuable insights into its mechanism of action.
The development of new drugs is a complex process that requires collaboration across multiple disciplines, including organic chemistry, biochemistry, pharmacology, and computer science. The interdisciplinary nature of modern drug discovery ensures that compounds like 1-{(4-chloro-3-fluorophenyl)methylamino}propan-2-ol are thoroughly evaluated from multiple perspectives before they enter clinical trials.
In conclusion, 1-{(4-chloro-3-fluorophenyl)methylamino}propan-2-ol (CAS No. 1251358-53-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activity. Ongoing research efforts aim to fully elucidate its therapeutic potential and optimize its development into a novel therapeutic agent. The combination of traditional synthetic methodologies with cutting-edge computational techniques ensures that this compound will be thoroughly investigated before it reaches patients who may benefit from its use.
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